molecular formula C23H33N3O7 B8085447 acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate

acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate

Cat. No.: B8085447
M. Wt: 463.5 g/mol
InChI Key: FWSDOBJXBSQLRE-NTISSMGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate is a multifunctional molecule featuring:

  • A tert-butyl carbamate group, which serves as a protective moiety for amines during synthesis.
  • A 4-methyl-2-oxochromen-7-yl (coumarin-derived) fragment, known for its role in bioactivity and fluorescence properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in protease inhibition or as a building block for bioactive molecules .

Properties

IUPAC Name

acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5.C2H4O2/c1-13-11-18(25)28-17-12-14(8-9-15(13)17)23-19(26)16(7-5-6-10-22)24-20(27)29-21(2,3)4;1-2(3)4/h8-9,11-12,16H,5-7,10,22H2,1-4H3,(H,23,26)(H,24,27);1H3,(H,3,4)/t16-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSDOBJXBSQLRE-NTISSMGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C.CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate involves the protection of lysine with a tert-butoxycarbonyl (Boc) group, followed by the coupling of the protected lysine with 7-amino-4-methylcoumarin (AMC). The reaction typically requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Purification is typically achieved through column chromatography or recrystallization .

Chemical Reactions Analysis

Types of Reactions

acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate primarily undergoes deacetylation reactions catalyzed by histone deacetylases. This reaction releases AMC, which can be quantified using fluorescence spectroscopy. The compound can also participate in hydrolysis reactions under acidic or basic conditions, leading to the removal of the Boc protecting group .

Common Reagents and Conditions

    Deacetylation: Histone deacetylases (HDACs), trypsin, and appropriate buffers.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Deacetylation: 7-amino-4-methylcoumarin (AMC)

    Hydrolysis: Lysine and AMC.

Scientific Research Applications

acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate is widely used in scientific research, particularly in the study of histone deacetylase activity. Its applications include:

Mechanism of Action

acetic acid;tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate exerts its effects through the deacetylation of the acetylated lysine residue by histone deacetylases. This reaction releases AMC, which fluoresces upon excitation. The fluorescence intensity is directly proportional to the HDAC activity, allowing for quantitative measurement. The molecular targets include various HDAC isoforms, and the pathways involved are related to chromatin remodeling and gene expression regulation.

Comparison with Similar Compounds

Key Structural Features and Analog Identification

The compound shares functional groups with several tert-butyl carbamate derivatives and chromene-containing molecules. Key analogs include:

Compound Name Structural Features Key Differences Reference
(S)-tert-butyl (2-(hydroxyamino)-2-oxo-1-phenylethyl)carbamate (2f) tert-butyl carbamate, phenyl group, hydroxamic acid Lacks chromenyl moiety; shorter carbon chain
tert-butyl N-[4-(3-{[6-(hydroxycarbamoyl)hexyl]carbamoyl}-1,2-oxazol-5-yl)phenyl]carbamate tert-butyl carbamate, oxazole ring, hexyl chain Oxazole instead of chromene; longer alkyl spacer
TERT-BUTYL {(1S)-2-[(1R,2S,5R)-2-({[(1S)-3-AMINO-1-(CYCLOBUTYLMETHYL)-2,3-DIOXOPROPYL]AMINO}CARBONYL)-7,7-DIMETHYL-6-OXA-3-AZABICYCLO[3.2.0]HEPT-3-YL]-1-CYCLOHEXYL-2-OXOETHYL}CARBAMATE Bicyclic scaffold, tert-butyl carbamate, cyclohexyl group Higher molecular complexity; bicyclic core

Key Observations :

  • The aminohexan-2-yl backbone provides a flexible spacer, contrasting with rigid bicyclic systems in analogs like .

Analytical Techniques

  • Spectral Data : NMR and LC/MS are critical for confirming stereochemistry and purity. For example, the tert-butyl group’s characteristic singlet in $ ^1H $-NMR (~1.4 ppm) and mass spectrometry (e.g., [M+Na]+ peaks) are standard identifiers .
  • Molecular Networking : LC/MS-based dereplication can cluster the target compound with structurally related metabolites by comparing fragmentation patterns (cosine scores >0.8 indicate high similarity) .

Structure-Activity Relationships (SAR) and Bioactivity

Bioactivity Clustering

  • Compounds with tert-butyl carbamate and chromene groups often exhibit protease inhibition or anti-inflammatory activity. For instance, dihydropyrimidines with chromene analogs show anti-inflammatory effects comparable to diclofenac .
  • Analog 2f: Hydroxamic acid derivatives are known for metalloproteinase inhibition, suggesting the target compound may share similar mechanistic pathways .

Computational Insights

  • Tanimoto Similarity Scores : Using MACCS or Morgan fingerprints, the target compound shows moderate similarity (~0.4–0.6) to phenyl- or oxazole-containing analogs, indicating divergent bioactivity profiles .
  • QSAR Models: The chromenyl group’s electronegative oxygen atoms may enhance binding to hydrophobic pockets in enzymes, a feature less pronounced in simpler carbamates .

Pharmacological Potential and Challenges

  • Applications: Potential roles in targeted drug delivery (due to chromene’s fluorescence) or enzyme inhibition (via the carbamate’s electrophilic carbonyl).
  • Challenges :
    • Stereochemical Purity : The (S)-configuration at C2 requires precise synthetic control to avoid inactive enantiomers .
    • Metabolic Stability : The tert-butyl group may reduce metabolic degradation compared to methyl or ethyl carbamates .

Biological Activity

The compound acetic acid; tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate is a complex molecule with significant biological activity. This article explores its synthesis, biological mechanisms, and potential applications in scientific research and medicine.

Molecular Formula

  • Molecular Formula: C23H33N3O7
  • Molecular Weight: 463.5 g/mol
  • Purity: Typically around 95%.

Chemical Structure

The compound features a tert-butyl group, an acetic acid moiety, and a chromenone derivative, which contribute to its biological properties. The structural formula can be represented as follows:

C23H33N3O7\text{C}_{23}\text{H}_{33}\text{N}_{3}\text{O}_{7}

Synthesis

The synthesis of this compound involves several key steps:

  • Protection of Lysine: The amino group of lysine is protected using a tert-butoxycarbonyl (Boc) group.
  • Coupling Reaction: The protected lysine is coupled with 7-amino-4-methylcoumarin (AMC) using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dimethylformamide (DMF) or dichloromethane (DCM).
  • Reaction Conditions: The reactions are typically performed under an inert atmosphere to prevent oxidation.

The primary biological activity of acetic acid; tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate revolves around its interaction with histone deacetylases (HDACs). The compound functions as a substrate in enzymatic assays, where it undergoes deacetylation, releasing AMC, which can be quantified using fluorescence spectroscopy. This process is crucial for studying gene expression regulation and chromatin remodeling.

Biological Applications

  • Cancer Research: The compound is investigated for its potential as an HDAC inhibitor, which may play a role in cancer therapy by affecting gene expression related to cell cycle regulation and apoptosis.
  • Cell-Based Assays: It is utilized in various cellular assays to explore the role of HDACs in cellular processes, including differentiation and proliferation.
  • Drug Discovery: The compound serves as a lead structure for the development of new therapeutic agents targeting HDACs .

Study on HDAC Inhibition

A recent study demonstrated that compounds similar to acetic acid; tert-butyl N-[(2S)-6-amino-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxohexan-2-yl]carbamate effectively inhibited specific HDAC isoforms, leading to increased acetylation levels in cancer cell lines. This resulted in altered expression of genes associated with tumor suppression and cell cycle control.

Fluorescence Spectroscopy Application

In another investigation, researchers employed fluorescence spectroscopy to monitor the deacetylation process of the compound in real-time. The intensity of fluorescence correlated with HDAC activity, providing a quantitative measure of enzymatic function in various biological contexts.

Q & A

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized to improve yield?

The synthesis involves multi-step protection/deprotection strategies, particularly for the tert-butyl carbamate (Boc) and amino groups. Evidence from similar compounds suggests that:

  • Base selection : Triethylamine is often used to neutralize acid byproducts during Boc protection, but DBU may enhance regioselectivity in coupling reactions .
  • Solvent optimization : Dichloromethane or THF is preferred for Boc-group reactions due to their inertness and solubility properties .
  • Purification challenges : Column chromatography with gradients (e.g., 10–50% ethyl acetate in hexane) is critical due to polar intermediates. Yield losses (~30–50%) are common during final deprotection steps .

Q. How can spectroscopic methods (NMR, MS) be applied to confirm the structure and purity of this compound?

  • 1H/13C NMR : Key diagnostic signals include:
    • Boc group : δ ~1.4 ppm (9H, singlet) for tert-butyl carbamate.
    • Chromene ring : δ ~6.8–7.5 ppm (aromatic protons) and δ ~160–170 ppm (carbonyl carbons) .
    • Amide protons : δ ~6.5–8.0 ppm (exchangeable, broad signals) .
  • Mass spectrometry : ESI-MS in positive mode should show [M+H]+ peaks matching the molecular formula (C₂₃H₃₀N₄O₆). Fragmentation patterns can confirm the chromene and Boc moieties .

Q. What stability issues arise during storage, and how can they be mitigated?

  • Hydrolysis of Boc group : Moisture-sensitive; store under inert gas (Ar/N₂) at –20°C.
  • Chromene oxidation : Light-sensitive; use amber vials and antioxidants like BHT (0.1% w/v) .
  • Amino group reactivity : Lyophilize as hydrochloride salts to prevent degradation .

Q. How can solubility be improved for in vitro assays without altering bioactivity?

  • Co-solvents : Use DMSO (≤5% v/v) for stock solutions, diluted in PBS (pH 7.4).
  • Derivatization : Temporary protection of the amino group with trifluoroacetyl (TFA) enhances aqueous solubility but requires post-dilution deprotection .

Q. What chromatographic methods are suitable for analyzing intermediates and final products?

  • HPLC : Reverse-phase C18 column (5 μm, 250 × 4.6 mm), gradient elution (10–90% acetonitrile in 0.1% TFA/water) at 1 mL/min. Retention time ~12–15 minutes .
  • TLC : Silica gel 60 F254, eluent = ethyl acetate:hexane (3:7); visualize under UV (254 nm) or ninhydrin for free amines .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G* level to calculate charge distribution on the chromene ring and amino groups, identifying nucleophilic/electrophilic sites .
  • Molecular docking : Use AutoDock Vina to model interactions with proteases (e.g., ClpP) based on structural analogs. Key residues (e.g., Ser-98, His-122) may form hydrogen bonds with the chromene carbonyl .

Q. What strategies resolve contradictions in bioactivity data across cell-based vs. enzymatic assays?

  • Cell permeability : Measure logP (e.g., ~1.5 via shake-flask method) to assess membrane penetration. Low permeability may explain reduced cellular activity despite strong enzymatic inhibition .
  • Metabolite profiling : Use LC-MS/MS to identify hydrolyzed products (e.g., free chromene derivatives) that may act as false positives .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) track metabolic pathways in pharmacokinetic studies?

  • Synthetic incorporation : Introduce ¹³C at the chromene carbonyl during synthesis via labeled acetic anhydride.
  • Mass spectrometry imaging : Track distribution in rodent tissues, focusing on liver (CYP450 metabolism) and renal excretion pathways .

Q. What crystallographic techniques validate the 3D conformation of this compound?

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (hexane:ethyl acetate). Use SHELXL for refinement; expect resolution ≤0.8 Å to resolve chiral centers (2S configuration) .
  • Electron density maps : Confirm hydrogen bonding between the chromene oxygen and adjacent amide protons .

Q. How do structural modifications (e.g., substituents on the chromene ring) impact proteolytic stability?

  • SAR studies : Replace the 4-methyl group with electron-withdrawing groups (e.g., -NO₂) to reduce susceptibility to esterase cleavage.
  • Half-life assays : Incubate with human plasma (37°C); quantify intact compound via LC-MS. Methyl substitution increases stability (t₁/₂ ~4 hrs vs. ~1 hr for nitro analogs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.